REACTION_CXSMILES
|
N(C(=CC1SC=C(F)C=1)C(OCC)=O)=[N+]=[N-].[N:17]([C:20](=[CH:26][C:27]1[S:28][C:29]([F:32])=[CH:30][CH:31]=1)[C:21]([O:23][CH2:24][CH3:25])=[O:22])=[N+]=[N-].CCOC(C)=O.CCCCCCC.COC1C=CC(C=O)=CC=1>C1(C)C=CC=C(C)C=1>[F:32][C:29]1[S:28][C:27]2[CH:26]=[C:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[NH:17][C:31]=2[CH:30]=1 |f:2.3|
|
Name
|
ethyl 2-azido-3-(4-fluorothiophen-2-yl)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C(=O)OCC)=CC=1SC=C(C1)F
|
Name
|
ethyl 2-azido-3-(5-fluorothiophen-2-yl)acrylate
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C(=O)OCC)=CC=1SC(=CC1)F
|
Name
|
( a )
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
EtOAc heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The m-xylene was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was chromatographed over silica gel (0 to 40% EtOAc in heptane over 30 min)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to give two products
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
which was further purified via preparative HPLC
|
Type
|
CUSTOM
|
Details
|
a Chromeleon purification system (methanol/0.1% formic acid-1% acetonitrile mixture in water, 50 mm Dynamax C-18, 28 mL/min (initial gradient of 20% methanol
|
Type
|
TEMPERATURE
|
Details
|
increasing to 100% over 7 min)
|
Duration
|
7 min
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=2NC(=CC2S1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.9 mg | |
YIELD: PERCENTYIELD | 3% | |
YIELD: CALCULATEDPERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |